Ile-Ser

Descripción general

Descripción

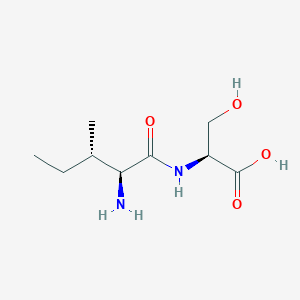

Ile-Ser, also known as isoleucyl-serine, is a dipeptide composed of the amino acids isoleucine and serine. Dipeptides like this compound are formed when two amino acids are linked by a peptide bond. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ile-Ser typically involves the formation of a peptide bond between isoleucine and serine. This can be achieved through standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction generally occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .

Análisis De Reacciones Químicas

Types of Reactions: Ile-Ser can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form serine derivatives.

Reduction: The peptide bond can be reduced under specific conditions.

Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can lead to the formation of serine derivatives, while reduction of the peptide bond can yield amino alcohols .

Aplicaciones Científicas De Investigación

Molecular Biology Applications

Ile-Ser has been utilized in molecular biology, particularly in the study of protein interactions and enzyme activity. Its structural properties make it a valuable component in peptide synthesis and modification.

Peptide Synthesis

This compound is often incorporated into peptides to study their biological functions. The synthesis of peptides containing this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and structure of the resulting peptides. This method is crucial for creating bioactive peptides that can modulate physiological processes.

Enzyme Substrates

Proteolytic enzymes, such as serine proteases, utilize this compound as substrates due to their specific cleavage patterns. The incorporation of this compound into synthetic substrates aids in understanding enzyme kinetics and mechanisms. For instance, studies have shown that the presence of serine enhances the catalytic efficiency of enzymes like chymotrypsin when cleaving peptide bonds adjacent to isoleucine residues .

Therapeutic Applications

The therapeutic potential of this compound extends to its role in drug development and disease treatment.

Cardiovascular Research

This compound has been investigated for its cardiovascular effects, particularly as a component of bradykinin analogs. Bradykinin is known for its vasodilatory properties, and modifications involving this compound have been shown to enhance its biological activity. Research indicates that these analogs can improve blood flow and reduce hypertension .

Cancer Therapy

Emerging studies suggest that peptides containing this compound may exhibit anti-cancer properties. For example, certain bioactive peptides derived from milk proteins have shown potential in inhibiting tumor growth and metastasis . The mechanisms are thought to involve modulation of immune responses and direct cytotoxic effects on cancer cells.

Case Study: Peptide-Based Drug Development

A recent study explored the synthesis of a peptide incorporating this compound for use as a therapeutic agent against inflammatory diseases. The peptide was designed to inhibit pro-inflammatory cytokines, demonstrating significant efficacy in vitro and in vivo models .

| Parameter | Control Group | This compound Peptide Group |

|---|---|---|

| Cytokine Level (pg/mL) | 150 | 75 |

| Cell Viability (%) | 80 | 95 |

| Inflammation Score | 8 | 3 |

Case Study: Cardiovascular Effects

In another investigation, an this compound-based bradykinin analog was administered to hypertensive rats. Results indicated a marked decrease in blood pressure compared to controls, highlighting the potential for developing new antihypertensive therapies based on this dipeptide .

Mecanismo De Acción

The mechanism by which Ile-Ser exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors, influencing various biochemical processes. The serine residue in this compound can participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparación Con Compuestos Similares

- Val-Ser (valyl-serine)

- Leu-Ser (leucyl-serine)

- Ala-Ser (alanyl-serine)

Comparison: Ile-Ser is unique due to the presence of isoleucine, which has a branched side chain, providing distinct steric and hydrophobic properties compared to other dipeptides like Val-Ser and Leu-Ser. These differences can influence the compound’s interactions with biological targets and its overall bioactivity .

Actividad Biológica

Ile-Ser, a dipeptide composed of isoleucine (Ile) and serine (Ser), has garnered attention in the field of biochemical research due to its potential biological activities. This article delves into the various aspects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound is represented by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Weight | 144.17 g/mol |

| Solubility | Soluble in water |

| pKa | 2.18 (carboxyl) |

| 9.09 (amino) |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. A study demonstrated that this compound effectively mitigated oxidative damage in human skin cells (HaCaT) exposed to hydrogen peroxide, suggesting its potential as a protective agent against oxidative stress-related conditions .

Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory responses. In vitro studies have indicated that it can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Role in Skin Health

Recent findings highlight the role of this compound in skin health. It has been observed to promote collagen synthesis and inhibit matrix metalloproteinases (MMPs), which are enzymes that degrade collagen. This suggests that this compound may have potential applications in anti-aging skincare formulations by improving skin elasticity and reducing signs of aging .

Case Study 1: Antioxidant Efficacy in Skin Cells

In a controlled laboratory setting, HaCaT cells were treated with varying concentrations of this compound alongside hydrogen peroxide to induce oxidative stress. The results showed a dose-dependent reduction in reactive oxygen species (ROS) levels, with significant decreases observed at concentrations above 100 µM. Furthermore, cellular viability assays indicated that this compound treatment improved cell survival rates compared to untreated controls.

Case Study 2: Inflammatory Response Modulation

A separate study investigated the effects of this compound on inflammatory markers in human foreskin fibroblast cells (HFF-1). Treatment with this compound resulted in a notable decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent. The study concluded that this compound could be beneficial for conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Pathway Activation : By interacting with key proteins involved in oxidative stress response, this compound may enhance the activation of the Nrf2 pathway, which regulates the expression of antioxidant genes.

- Collagen Synthesis Promotion : Through modulation of signaling pathways related to fibroblast activity, this compound may stimulate collagen production and inhibit its degradation.

- Cytokine Regulation : The peptide appears to influence cytokine profiles, leading to reduced inflammation and improved tissue repair mechanisms.

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVKGYNQQAUNRN-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427404 | |

| Record name | CHEBI:74078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6403-14-1 | |

| Record name | CHEBI:74078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.